molecular formula C6H10Cl2N2O B12955152 3-(Aminomethyl)pyridin-2(1H)-one dihydrochloride

3-(Aminomethyl)pyridin-2(1H)-one dihydrochloride

Cat. No.: B12955152
M. Wt: 197.06 g/mol
InChI Key: WODYJLHRQXZHIT-UHFFFAOYSA-N
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Description

3-(Aminomethyl)pyridin-2(1H)-one dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)pyridin-2(1H)-one dihydrochloride typically involves the reaction of 3-(aminomethyl)pyridine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction scheme is as follows:

    Starting Material: 3-(aminomethyl)pyridine

    Reagent: Hydrochloric acid (HCl)

    Conditions: The reaction is typically conducted at room temperature, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)pyridin-2(1H)-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(Aminomethyl)pyridin-2(1H)-one dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)pyridin-2(1H)-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)pyridine: A closely related compound with similar chemical properties.

    2-(Aminomethyl)pyridine: Another isomer with different substitution patterns on the pyridine ring.

    4-(Aminomethyl)pyridine: An isomer with the amino group at the 4-position.

Uniqueness

3-(Aminomethyl)pyridin-2(1H)-one dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

Molecular Formula

C6H10Cl2N2O

Molecular Weight

197.06 g/mol

IUPAC Name

3-(aminomethyl)-1H-pyridin-2-one;dihydrochloride

InChI

InChI=1S/C6H8N2O.2ClH/c7-4-5-2-1-3-8-6(5)9;;/h1-3H,4,7H2,(H,8,9);2*1H

InChI Key

WODYJLHRQXZHIT-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)CN.Cl.Cl

Origin of Product

United States

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